molecular formula C13H14BrFO3 B8213357 Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate

Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate

Cat. No.: B8213357
M. Wt: 317.15 g/mol
InChI Key: UPKIGPNTGVWOAL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopentyloxy group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate typically involves multi-step organic reactions. One common approach starts with the bromination of a suitable benzoate precursor, followed by the introduction of the cyclopentyloxy group through nucleophilic substitution. The fluorine atom is then introduced via electrophilic fluorination. Each step requires specific reagents and conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed depend on the specific reaction and conditions used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopentyloxy group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-(methoxy)-5-fluorobenzoate
  • Methyl 2-chloro-4-(cyclopentyloxy)-5-fluorobenzoate
  • Methyl 2-bromo-4-(cyclopentyloxy)-5-chlorobenzoate

Uniqueness: Methyl 2-bromo-4-(cyclopentyloxy)-5-fluorobenzoate is unique due to the specific combination of substituents on the benzoate core. The presence of both bromine and fluorine atoms, along with the cyclopentyloxy group, imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

methyl 2-bromo-4-cyclopentyloxy-5-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFO3/c1-17-13(16)9-6-11(15)12(7-10(9)14)18-8-4-2-3-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIGPNTGVWOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)OC2CCCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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